Ethyl 2-vinylthiazole-4-carboxylate
Description
Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research
Thiazole and its derivatives are of paramount importance in medicinal chemistry, materials science, and agricultural science. The thiazole nucleus is a key structural component in a variety of biologically active compounds, including pharmaceuticals with antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ontosight.ainih.govresearchgate.net The presence of both a hydrogen-bond acceptor (the nitrogen atom) and a sulfur atom, which can engage in various interactions, contributes to the diverse pharmacological profiles of thiazole-containing molecules. drugdesign.org
Beyond pharmaceuticals, thiazole derivatives are integral to the development of advanced materials. They are found in conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors, where their electronic and photophysical properties are harnessed. ontosight.ai The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its physical and chemical properties for specific applications. researchgate.net
Overview of Vinylthiazole Scaffolds in Synthetic and Chemical Biology Contexts
The introduction of a vinyl group onto the thiazole scaffold, creating vinylthiazoles, significantly broadens the synthetic utility and potential applications of this heterocyclic system. The vinyl group, a reactive functional group, can participate in a variety of chemical transformations, including polymerization, cycloaddition, and cross-coupling reactions. wikipedia.org This makes vinylthiazoles valuable building blocks for the synthesis of more complex molecules and polymers. mdpi.comacs.org
In the context of chemical biology, vinyl groups can act as reactive handles for bioconjugation or as probes to study biological processes. The vinyl moiety can also be a key pharmacophoric element, contributing to the binding affinity of a molecule to its biological target. For instance, some vinyl-substituted heterocycles have been investigated for their potential as enzyme inhibitors or receptor modulators. The reactivity of the vinyl group can be harnessed for covalent modification of biological targets, a strategy employed in the design of certain therapeutic agents.
Research Rationale and Scope for Ethyl 2-vinylthiazole-4-carboxylate within Academic Disciplines
While extensive research specifically on this compound is not widely documented, its structure suggests a significant potential for academic and industrial research. The molecule combines three key functional features: the stable and versatile thiazole core, a reactive vinyl group at the 2-position, and an ethyl carboxylate group at the 4-position.
The research rationale for this compound is multifaceted:
Synthetic Chemistry: this compound is a promising monomer for the synthesis of novel polymers with potentially interesting electronic or optical properties. The vinyl group allows for polymerization, while the thiazole and ester functionalities can be further modified to tune the polymer's characteristics. It can also serve as a versatile intermediate in the synthesis of complex heterocyclic systems through reactions involving the vinyl group.
Medicinal Chemistry: The combination of the thiazole ring, known for its diverse bioactivities, with a vinyl group and an ester suggests that derivatives of this compound could be explored as potential therapeutic agents. The vinyl group could act as a Michael acceptor or participate in other interactions with biological targets. The ester group can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in many drugs, or it can be converted to other functionalities to modulate the compound's properties. researchgate.net
Materials Science: The conjugated system formed by the vinyl group and the thiazole ring suggests potential applications in organic electronics. The molecule could be a building block for the synthesis of organic semiconductors or dyes for use in solar cells or OLEDs.
The scope of research for this compound is broad, spanning from fundamental studies of its reactivity and physical properties to its application in the development of new materials and potential drug candidates.
Interactive Data Tables
To provide context for the properties of this compound, the following tables present data for related thiazole compounds.
Table 1: Physical and Chemical Properties of Related Thiazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl 2-methylthiazole-4-carboxylate | 6436-59-5 | C₇H₉NO₂S | 171.22 | 54-58 |
| Ethyl 2-aminothiazole-4-carboxylate | 5398-36-7 | C₆H₈N₂O₂S | 172.20 | 177-181 |
| 4-Methyl-5-vinylthiazole | 1759-28-0 | C₆H₇NS | 125.19 | -15 |
| Ethyl 2-acetylthiazole-4-carboxylate | Not Available | C₈H₉NO₃S | 199.23 | 68-69 |
Data sourced from publicly available chemical databases.
Table 2: Spectroscopic Data of a Related Compound: Ethyl 2-methylthiazole-4-carboxylate
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, ppm) | δ 8.10 (s, 1H), 4.42 (q, J=7.1 Hz, 2H), 2.76 (s, 3H), 1.41 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 166.8, 162.0, 147.8, 126.2, 61.5, 19.3, 14.3 |
| IR (KBr, cm⁻¹) | 3110, 2980, 1725, 1530, 1370, 1230, 1150, 1020, 770 |
Note: This data is for a structurally similar compound and is provided for illustrative purposes.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-ethenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-3-7-9-6(5-12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXYOMCWUABRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Vinylthiazole 4 Carboxylate and Analogues
Direct Synthesis Strategies of Ethyl 2-vinylthiazole-4-carboxylate
The direct synthesis of this compound can be approached through either one-step or multi-step strategies, each with its own set of advantages and challenges.
One-Step Preparative Routes
While one-pot multicomponent reactions are gaining traction for the synthesis of complex heterocyclic systems, a direct one-step synthesis of this compound from simple acyclic precursors is not prominently documented in the literature. Conceptually, such a reaction would require the simultaneous formation of the thiazole (B1198619) ring and the installation of the vinyl and ethyl carboxylate groups in a single transformation. One potential, though not explicitly reported for this specific molecule, could involve a variation of the Hantzsch thiazole synthesis.
A reported one-pot procedure for similar structures, such as 2-substituted-4-methylthiazole-5-carboxylates, involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and a substituted thiourea (B124793). researchgate.net Adapting this for the target molecule would be challenging due to the instability of vinylthiourea.
Multi-Step Transformations from Readily Available Precursors
A more practical and widely applicable approach to this compound involves a multi-step sequence. This typically begins with the synthesis of a stable thiazole precursor, which is then elaborated to introduce the vinyl group.
A common strategy would be to first synthesize Ethyl 2-halothiazole-4-carboxylate or Ethyl 2-formylthiazole-4-carboxylate.
Synthesis of Precursors:
Ethyl 2-aminothiazole-4-carboxylate can be synthesized via the Hantzsch thiazole synthesis by reacting thiourea with ethyl bromopyruvate. organic-chemistry.org This amino group can then be replaced with a halogen via a Sandmeyer-type reaction to yield the corresponding Ethyl 2-halothiazole-4-carboxylate .
Ethyl 2-formylthiazole-4-carboxylate can be prepared from Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which is then formylated using reagents like hexamethylenetetramine (HMTA) and polyphosphoric acid (PPA). conicet.gov.ar Another route involves the oxidation of a corresponding alcohol.
Introduction of the Vinyl Group:
Once the precursor is in hand, several established methods can be employed to install the vinyl group at the C2 position:
Wittig Reaction: The reaction of Ethyl 2-formylthiazole-4-carboxylate with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield the desired this compound. wikipedia.orgmasterorganicchemistry.com The Wittig reaction is a robust method for converting aldehydes and ketones to alkenes. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction provides an alternative to the Wittig reaction, often with the advantage of easier removal of byproducts and high E-alkene selectivity. wikipedia.orgorganic-chemistry.org It involves the reaction of Ethyl 2-formylthiazole-4-carboxylate with a stabilized phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org
Stille Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of Ethyl 2-halothiazole-4-carboxylate (where the halogen is typically Br or I) with an organotin reagent like vinyltributylstannane. organic-chemistry.orgwikipedia.org
Heck Reaction: Another palladium-catalyzed reaction, the Heck reaction, could potentially be used by coupling Ethyl 2-halothiazole-4-carboxylate with ethylene. wikipedia.org
The choice of method would depend on the availability of starting materials, desired stereoselectivity (for substituted vinyl groups), and tolerance of other functional groups.
Derivatization and Functionalization Strategies
Further diversification of the this compound scaffold can be achieved by modifying its key functional groups: the vinyl moiety, the thiazole ring, and the ester group.
Chemical Modifications of the Vinyl Moiety
The vinyl group is a versatile handle for a variety of chemical transformations:
Electrophilic Addition: The double bond of the vinyl group can undergo electrophilic addition reactions. For instance, reaction with halogens (e.g., Br₂) would lead to the corresponding dihaloethyl derivative. savemyexams.com Addition of hydrogen halides (HBr, HCl) would also be possible. savemyexams.com
Oxidation: The vinyl group can be oxidized under various conditions. For example, epoxidation would yield the corresponding oxirane, a valuable synthetic intermediate. Ozonolysis would cleave the double bond to produce the C2-formyl derivative.
A summary of potential reactions on the vinyl group is presented in the table below.
| Reaction Type | Reagents and Conditions | Product |
| Halogenation | Br₂ in an inert solvent | Ethyl 2-(1,2-dibromoethyl)thiazole-4-carboxylate |
| Hydrohalogenation | HBr | Ethyl 2-(1-bromoethyl)thiazole-4-carboxylate |
| Epoxidation | m-CPBA | Ethyl 2-(oxiran-2-yl)thiazole-4-carboxylate |
| Dihydroxylation | OsO₄ (catalytic), NMO | Ethyl 2-(1,2-dihydroxyethyl)thiazole-4-carboxylate |
Substitutions on the Thiazole Ring at C2, C4, and C5 Positions
The thiazole ring itself can be further functionalized. The reactivity of the different positions on the thiazole ring is influenced by the existing substituents.
C5 Position: The C5 position of the thiazole ring is generally the most susceptible to electrophilic substitution. Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, and sulfonation could potentially be directed to this position, provided the reaction conditions are carefully controlled to avoid reaction with the vinyl group.
C2 and C4 Positions: These positions are already substituted in the parent molecule. Further modification would typically involve nucleophilic substitution or metal-catalyzed cross-coupling reactions if a suitable leaving group (like a halogen) were present at these positions.
Ester Group Transformations and Hydrolysis to Carboxylic Acid Analogues
The ethyl ester group at the C4 position offers another site for chemical modification.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-vinylthiazole-4-carboxylic acid , under either acidic or basic conditions. This carboxylic acid is a key intermediate for further derivatization.
Esterification and Amidation: The resulting carboxylic acid can be re-esterified with different alcohols to produce a variety of ester analogs. cymitquimica.com More importantly, it can be coupled with amines to form a wide range of amide derivatives using standard peptide coupling reagents (e.g., HBTU, HATU). luxembourg-bio.comorganic-chemistry.orgnih.gov
The following table summarizes the transformations of the ester group.
| Reaction Type | Reagents and Conditions | Product |
| Hydrolysis | LiOH, H₂O/THF | 2-Vinylthiazole-4-carboxylic acid |
| Esterification | R-OH, H⁺ catalyst | Alkyl 2-vinylthiazole-4-carboxylate |
| Amide Coupling | R-NH₂, Coupling agent (e.g., HATU) | N-Substituted-2-vinylthiazole-4-carboxamide |
Advanced Synthetic Techniques Employed in Thiazole Chemistry
The construction and functionalization of the thiazole ring are central to the synthesis of this compound and its derivatives. Modern synthetic methods provide powerful tools for achieving this, offering high yields and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable in contemporary organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgtuwien.at These reactions are pivotal in assembling complex molecules from simpler, readily available starting materials. arkat-usa.org
The Sonogashira reaction , for instance, couples terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, is conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org It has found broad application in the creation of pharmaceuticals, natural products, and organic materials. wikipedia.org For example, it has been used in the synthesis of Tazarotene, a treatment for psoriasis and acne, and Altinicline, a nicotinic receptor agonist. wikipedia.org The reaction's versatility allows for the use of various aryl halides and pseudohalides, with reactivity generally following the order I > Br > Cl > OTf. wikipedia.orglibretexts.org
The Suzuki coupling reaction, another cornerstone of palladium catalysis, involves the cross-coupling of an organoboron compound with a halide. A typical procedure involves reacting a brominated thiazole derivative with a boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃. acs.org This method has been successfully used to create complex bi-aryl structures, including those containing thiazole rings. arkat-usa.org
The Heck reaction provides a method for the vinylation of aryl or vinyl halides. organic-chemistry.org This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an alkene with a halide in the presence of a base. organic-chemistry.org The reaction is known for its high trans selectivity. organic-chemistry.org While the classical Heck reaction often requires phosphine (B1218219) ligands, newer methods have been developed that are phosphine-free, operating in environmentally benign solvents like water. organic-chemistry.org The intramolecular version of the Heck reaction is particularly efficient for creating cyclic structures. libretexts.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Key Reactants | Catalyst System | Typical Conditions | Bond Formed |
| Sonogashira | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Mild, often room temperature | C(sp)-C(sp²) |
| Suzuki | Organoboron Compound, Aryl/Vinyl Halide | Pd catalyst, Base (e.g., Na₂CO₃, K₂CO₃) | Varies, can be mild | C(sp²)-C(sp²) |
| Heck | Alkene, Aryl/Vinyl Halide | Pd catalyst, Base | Varies, can be ligand-free | C(sp²)-C(sp²) |
Olefination Reactions (e.g., Wittig, Seyferth-Gilbert Homologation)
Olefination reactions are fundamental to the introduction of carbon-carbon double bonds, a key structural feature of this compound.
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comlibretexts.org A significant advantage of this reaction is the precise placement of the double bond, avoiding the mixtures often seen with elimination reactions. libretexts.org The ylide is typically prepared by reacting triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring that decomposes to the alkene and triphenylphosphine oxide. libretexts.orglibretexts.org
The Seyferth-Gilbert homologation offers a route to alkynes from aldehydes or ketones. wikipedia.orgsynarchive.com This reaction uses dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base. wikipedia.orgyoutube.com A modification by Ohira and Bestmann allows for the in-situ generation of the necessary carbanion under milder conditions, making it compatible with a wider range of functional groups. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the formation of a vinyl diazo intermediate, which then loses nitrogen to form a vinyl carbene that rearranges to the alkyne. wikipedia.org
The Julia-Kocienski olefination , a modified version of the Julia olefination, provides a one-pot synthesis of alkenes from benzothiazol-2-yl (BT) sulfones and carbonyl compounds. organic-chemistry.orgnih.gov The reaction generally exhibits good E-selectivity. organic-chemistry.org The choice of reaction conditions, such as the base and solvent, can influence the stereochemical outcome of the olefination. nih.gov
Table 2: Overview of Olefination Reactions
| Reaction | Carbonyl Reactant | Reagent | Product | Key Features |
| Wittig | Aldehyde or Ketone | Phosphonium Ylide | Alkene | Fixes double bond position. libretexts.org |
| Seyferth-Gilbert | Aldehyde or Ketone | Dimethyl (diazomethyl)phosphonate | Alkyne | One-carbon homologation. wikipedia.org |
| Julia-Kocienski | Aldehyde or Ketone | Heteroaryl Sulfone (e.g., BT-sulfone) | Alkene | Generally good E-selectivity. organic-chemistry.org |
Nucleophilic Addition Reactions (e.g., Michael-Type Additions)
Nucleophilic addition reactions are crucial for modifying the thiazole ring and its substituents. The electron-deficient nature of certain positions on the thiazole ring makes them susceptible to attack by nucleophiles. pharmaguideline.com
Michael-type additions , or conjugate additions, involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.com While classic Michael additions often involve enolates as nucleophiles, the scope has expanded to include a wide variety of nucleophiles. nih.gov In the context of thiazole chemistry, vinylthiazoles can act as Michael acceptors. For instance, 2-vinylpyridine (B74390) can react with organolithium reagents in a conjugate addition fashion. nsf.gov The stability of the resulting anionic intermediate is key to the success of these reactions, allowing for subsequent reactions with other electrophiles. nih.govnsf.gov
The reactivity of the thiazole ring itself allows for nucleophilic substitution, particularly at the C2-position, which is electron-deficient. pharmaguideline.com However, this often requires a strong nucleophile or activation of the ring. pharmaguideline.com
Chiral Synthesis Approaches for Related Thiazole Structures
The synthesis of optically pure thiazole-containing compounds is of great interest, particularly for their applications in medicinal chemistry and natural product synthesis. nih.gov Thiazoline and thiazole heterocycles are found in numerous biologically active peptide-derived natural products. nih.gov
Approaches to chiral thiazole derivatives often involve the use of chiral building blocks or asymmetric catalytic methods. nih.gov For instance, the development of novel heterocyclic γ-amino acids based on thiazole rings has been explored to create turn mimetics in peptides. acs.org Asymmetric synthesis can be employed to control the stereochemistry of substituents on the thiazole ring. While specific examples for this compound are not detailed, the principles of asymmetric synthesis are broadly applicable to thiazole chemistry. This can involve the use of chiral catalysts, auxiliaries, or starting materials to induce stereoselectivity in key bond-forming steps.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Vinylthiazole 4 Carboxylate
Electrophilic Properties and Reactions with Diverse Nucleophiles
The vinyl group of ethyl 2-vinylthiazole-4-carboxylate is electron-deficient due to the electronic influence of the adjacent thiazole (B1198619) ring and the distal ester functionality. This polarization renders the terminal carbon of the vinyl group electrophilic and susceptible to attack by a variety of nucleophiles through a Michael-type conjugate addition.
In the context of medicinal chemistry and chemical biology, electrophilic functional groups are often employed as "warheads" to covalently modify specific amino acid residues in proteins. The thiol side chain of cysteine is a particularly good nucleophile and is a common target for such covalent inhibitors. nih.govnih.gov The electrophilicity of the vinyl group in this compound suggests its potential to act as a cysteine-targeting warhead.
The proposed mechanism involves the nucleophilic attack of the cysteine thiolate anion onto the β-carbon of the vinyl group, forming a covalent thioether bond. This reaction is a type of Michael addition. The reactivity of such vinyl heterocycles can be tuned by the substituents on the heterocyclic ring. While direct studies on this compound as a cysteine-targeting agent are not extensively documented, the principle is well-established for other vinyl-substituted heterocycles and activated alkenes. ucl.ac.uk The rate and selectivity of this covalent modification would be influenced by the steric accessibility of the cysteine residue within a protein and the electronic properties of the thiazole ring system.
The electrophilic nature of the vinyl group in this compound facilitates conjugate addition reactions with other nucleophiles besides cysteine, such as simple thiols and amines. These reactions are fundamental in organic synthesis for the formation of carbon-sulfur and carbon-nitrogen bonds.
The addition of a thiol (R-SH) to the vinylthiazole would proceed through a thiolate intermediate, likely under basic conditions to deprotonate the thiol, to yield a thioether adduct. Similarly, primary and secondary amines can add to the activated double bond in what is known as an aza-Michael addition. researchgate.net The reaction with amines can sometimes be reversible and is often catalyzed by acids or bases. The general reactivity of vinyl sulfones and acrylates towards thiols has been studied in detail, providing a model for the expected reactivity of vinylthiazoles. rsc.org
A hypothetical reaction scheme for the addition of a generic thiol and amine to this compound is presented below:
Table 1: Hypothetical Conjugate Addition Reactions
| Nucleophile | Product Structure | Product Name |
| R-SH | Ethyl 2-(2-(alkylthio)ethyl)thiazole-4-carboxylate | |
| R¹R²NH | Ethyl 2-(2-(dialkylamino)ethyl)thiazole-4-carboxylate |
Note: These are generalized structures. The specific nature of R, R¹, and R² would vary.
The electrophilicity of the vinyl group, and thus the rate of nucleophilic attack, is significantly influenced by the electronic nature of the substituents on the thiazole ring. Electron-withdrawing groups on the thiazole ring are expected to increase the electrophilicity of the vinyl substituent, thereby accelerating the rate of conjugate addition. Conversely, electron-donating groups would decrease the electrophilicity and slow down the reaction.
Pericyclic Reactions: Focus on Cycloaddition Pathways
The conjugated system formed by the vinyl group and the thiazole ring in this compound allows it to participate in pericyclic reactions, most notably cycloadditions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. wikipedia.org
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. The vinylthiazole system can potentially act as the diene component. The term "in-out" diene system refers to the participation of one double bond within the heterocyclic ring and the exocyclic double bond of the vinyl group. For this compound, this would involve the C=C bond of the vinyl group and the C4=C5 double bond of the thiazole ring.
The participation of heterocyclic systems as dienes in Diels-Alder reactions is well-documented, particularly for furans, pyrroles, and thiophenes. nih.gov The aromaticity of the heterocyclic ring plays a crucial role; less aromatic systems tend to be more reactive dienes. Thiazoles are aromatic, which may decrease their reactivity as dienes compared to less aromatic heterocycles. The reaction would likely require forcing conditions, such as high temperature or pressure, or the use of a highly reactive dienophile.
A hypothetical Diels-Alder reaction of this compound with a generic dienophile is shown below:
Table 2: Hypothetical Diels-Alder Reaction
| Reactants | Product Structure |
| This compound + Dienophile (e.g., Maleic Anhydride) |
Note: The structure of the adduct is a simplified representation of one possible regio- and stereoisomer.
The regioselectivity of a Diels-Alder reaction is determined by the electronic properties of the substituents on both the diene and the dienophile. youtube.commasterorganicchemistry.com In the case of this compound, the electron-withdrawing ethyl carboxylate group at the 4-position will influence the electron distribution in the diene system. When reacting with an unsymmetrical dienophile, this will lead to a preferred orientation of the reactants in the transition state to form a major regioisomer. The prediction of the major regioisomer is typically guided by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice versa). libretexts.orgchemtube3d.com
The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with pi-systems will preferentially occupy the space under the newly forming ring in the transition state. libretexts.orglibretexts.org This leads to the formation of the endo isomer as the major product under kinetic control. The stereochemistry of the dienophile is also retained in the product. For example, a cis-dienophile will lead to a cis-relationship of its substituents on the newly formed six-membered ring. masterorganicchemistry.comyoutube.com While specific experimental data on the regioselectivity and stereoselectivity of Diels-Alder reactions involving this compound is scarce, the general principles of cycloaddition reactions provide a framework for predicting the likely outcomes. nih.govnih.gov
Investigation of Intramolecular Cycloaddition Reactions
The presence of both a diene (the vinyl group attached to the thiazole ring) and a dienophile within the same molecule allows for the exploration of intramolecular cycloaddition reactions. These reactions are of significant interest as they can lead to the formation of complex polycyclic structures in a single, atom-economical step.
Research into the intramolecular Diels-Alder (IMDA) reactions of derivatives of this compound has provided insights into the factors governing this transformation. The vinylthiazole moiety can act as a diene, reacting with a tethered dienophile to construct new ring systems. The stereochemical outcome of these reactions is often predictable and can be controlled by the geometry of the transition state.
For instance, in related systems, 4-alkenyl-2-dialkylaminothiazoles have been shown to function as "in-out" dienes in [4+2] cycloaddition reactions with nitroalkenes. nih.gov These reactions yield 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles with high site-, regio-, and diastereoselectivity. nih.gov A subsequent 1,3-hydrogen migration often leads to the rearomatization of the thiazole ring. nih.gov The reactivity in these cycloadditions is influenced by the electronic nature of the substituents on the thiazole ring. For example, electron-donating groups on the thiazole can increase the HOMO energy level, thereby enhancing the reactivity towards dienophiles. nih.gov
The general principles of cycloaddition reactions, such as the Diels-Alder reaction, involve the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org The efficiency and stereochemistry of these reactions are highly dependent on the orbital energies and coefficients.
Below is a table summarizing the outcomes of intermolecular [4+2] cycloaddition reactions of related 4-alkenyl-2-dialkylaminothiazoles with nitroalkenes, which provides a model for potential intramolecular reactions of this compound derivatives.
Table 1: Intermolecular [4+2] Cycloaddition Reactions of 4-Alkenyl-2-dialkylaminothiazoles with Nitroalkenes
| Diene | Dienophile | Product | Yield (%) |
|---|---|---|---|
| 4-Alkenyl-2-dialkylaminothiazole | Nitroalkene | 2-Amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole | Moderate to Good |
Data sourced from a study on related thiazole cycloadditions. nih.gov
Reactivity of the Thiazole Ring System
The thiazole ring is a five-membered heterocyclic aromatic compound containing both a sulfur and a nitrogen atom. This structure imparts a unique reactivity profile. The thiazole ring is generally considered to be electron-rich, yet the presence of the electronegative nitrogen and sulfur atoms also influences its electronic properties and reactivity.
The aromaticity of the thiazole ring in this compound is a key determinant of its reactivity. The vinyl and carboxylate substituents can perturb the electron distribution within the ring, thereby affecting its aromatic character and influencing its participation in various reactions.
The thiazole nucleus is a component of many biologically active compounds and approved drugs. nih.gov Its reactivity is often harnessed in the synthesis of more complex molecules. For example, the thiazole ring can undergo electrophilic substitution reactions, although the conditions required may be harsher than for more activated aromatic systems. The position of substitution is directed by the heteroatoms and existing substituents.
The nitrogen atom in the thiazole ring is basic and can be protonated by acids to form a thiazolium salt. The pKa of the conjugate acid of thiazole is approximately 2.5, indicating that it is a weak base. The substituents on the ring will influence this basicity.
The formation of thiazolium salts is a critical aspect of the chemistry of thiamine (B1217682) (Vitamin B1), where the thiazolium ring acts as a coenzyme in key metabolic reactions. In this compound, protonation of the ring nitrogen would generate a thiazolium cation. This protonation can have several consequences:
Activation of the Ring: The positive charge on the nitrogen atom makes the ring more electron-deficient and can activate adjacent positions towards nucleophilic attack.
Influence on Reaction Mechanisms: The formation of a thiazolium salt can alter the course of a reaction, potentially favoring different mechanistic pathways compared to the neutral thiazole. For example, in the context of cycloadditions, protonation could alter the orbital energies of the diene system, thereby affecting its reactivity.
The study of protonation and the properties of the resulting thiazolium salts are essential for understanding the reactivity of this compound in acidic media and for designing reactions that utilize the unique properties of the thiazolium cation.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.
1H NMR for Proton Environment and Configuration Analysis
Proton NMR (¹H NMR) provides information about the number and types of hydrogen atoms in a molecule. For Ethyl 2-vinylthiazole-4-carboxylate, one would expect to observe distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the proton on the thiazole (B1198619) ring, and a set of signals for the vinyl group protons. The coupling constants between the vinyl protons would be crucial in determining the stereochemistry of the double bond.
Hypothetical ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
| Thiazole-H | ~8.0-8.5 | Singlet | N/A |
| Vinyl-H (α) | ~6.5-7.0 | Doublet of doublets | J(α,β-trans) ≈ 16-18, J(α,β-cis) ≈ 10-12 |
| Vinyl-H (β-cis) | ~5.5-6.0 | Doublet of doublets | J(β-cis,α) ≈ 10-12, J(β-cis,β-trans) ≈ 1-2 |
| Vinyl-H (β-trans) | ~5.8-6.3 | Doublet of doublets | J(β-trans,α) ≈ 16-18, J(β-trans,β-cis) ≈ 1-2 |
| Ethyl -CH₂- | ~4.2-4.5 | Quartet | J ≈ 7 |
| Ethyl -CH₃ | ~1.2-1.5 | Triplet | J ≈ 7 |
Note: This table is a hypothetical representation based on known values for similar structures and is for illustrative purposes only.
13C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) reveals the number of unique carbon environments in a molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the thiazole ring, the vinyl carbons, and the carbons of the ethyl group. The chemical shifts of these carbons provide insight into their electronic environment.
Hypothetical ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Ester) | ~160-165 |
| Thiazole C2 | ~165-170 |
| Thiazole C4 | ~145-150 |
| Thiazole C5 | ~120-125 |
| Vinyl Cα | ~130-135 |
| Vinyl Cβ | ~120-125 |
| Ethyl -CH₂- | ~60-65 |
| Ethyl -CH₃ | ~14-16 |
Note: This table is a hypothetical representation based on known values for similar structures and is for illustrative purposes only.
Advanced NMR Techniques for Stereochemical Determination
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals. For instance, COSY would show correlations between coupled protons, such as those in the ethyl group and the vinyl group. HMBC would reveal long-range couplings between protons and carbons, helping to connect the different fragments of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to confirm through-space proximity of protons, further solidifying the structural assignment.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to confirm the purity of this compound and to determine its molecular weight with high accuracy. The expected molecular ion peak [M+H]⁺ would correspond to the molecular formula C₈H₉NO₂S.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C=O of the ester, the C=N and C=C bonds of the thiazole and vinyl groups, and the C-H bonds.
Hypothetical IR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | ~1710-1730 |
| C=N Stretch (Thiazole) | ~1630-1650 |
| C=C Stretch (Vinyl & Thiazole) | ~1580-1620 |
| C-H Stretch (sp² & sp³) | ~2900-3100 |
| C-O Stretch (Ester) | ~1100-1300 |
Note: This table is a hypothetical representation based on known values for similar structures and is for illustrative purposes only.
Chromatographic Techniques for Separation, Purification, and Analytical Quantification
Chromatography is a cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like this compound, these techniques are not only used for determining its purity but also for its isolation from reaction mixtures and for precise quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a non-polar stationary phase, typically a C18-bonded silica, and a polar mobile phase.
Separation and Purification:
For the separation and purification of this compound, a preparative or semi-preparative HPLC system would be employed. The principle relies on the differential partitioning of the compound between the stationary and mobile phases. Due to its molecular structure, which includes both a moderately polar thiazole ring and a non-polar ethyl ester and vinyl group, its retention on a C18 column can be effectively modulated by adjusting the composition of the mobile phase.
A typical mobile phase for the analysis of related thiazole derivatives consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and ensure the reproducibility of retention times. acs.org A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from more or less polar impurities.
For preparative purification, a crude mixture containing this compound is injected onto a larger-diameter HPLC column. The fractions are collected as they elute from the column, and those containing the pure compound, as determined by an in-line detector (typically UV-Vis), are combined. The solvent is then removed to yield the purified compound. The optimization of a preparative HPLC method often involves scaling up from an analytical method, adjusting the flow rate and mobile phase composition to maximize throughput and purity. nih.gov
Analytical Quantification:
For quantitative analysis, an analytical HPLC system with a UV detector is standard. The vinylthiazole and carboxylate chromophores in the molecule allow for sensitive detection at specific UV wavelengths, typically around the compound's absorption maximum (λmax). A validation of the analytical method would be performed to ensure its reliability, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). acs.orgcloudinary.com
A calibration curve is constructed by injecting standard solutions of known concentrations of purified this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.
Below is a hypothetical data table illustrating a typical set of parameters for the HPLC analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Retention Time | ~8.5 min |
This table is interactive. Users can sort and filter the data based on the parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
Separation and Structural Elucidation:
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the compound's boiling point and its interactions with the stationary phase. A common column for the analysis of such heterocyclic esters is a non-polar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane phase (e.g., HP-5ms). The oven temperature is typically programmed to increase over the course of the analysis, allowing for the separation of compounds with a range of volatilities. nih.govsemanticscholar.org
As the separated components elute from the GC column, they enter the mass spectrometer. In the MS, the molecules are ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
The fragmentation pattern of this compound would be expected to show characteristic losses. For example, the loss of the ethoxy group (-OCH2CH3) from the ester, the loss of the entire ethyl ester group, and cleavages within the thiazole ring are all plausible fragmentation pathways that would be observed in the mass spectrum. The presence of the molecular ion peak would confirm the molecular weight of the compound.
Analytical Quantification:
For quantitative analysis using GC-MS, the instrument is often operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. This approach significantly increases the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the compound. A calibration curve is generated by analyzing standards of known concentrations, and the peak areas of the selected ions are used for quantification.
Below is a hypothetical data table outlining typical parameters for a GC-MS analysis of this compound.
| Parameter | Value |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 40-400) or SIM |
| Transfer Line Temp | 280 °C |
| Retention Time | ~12.3 min |
This table is interactive. Users can sort and filter the data based on the parameters.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In a study focused on tunable electrophilic hetero-aromatic compounds, DFT calculations were performed on Ethyl 2-vinylthiazole-4-carboxylate (referred to as compound 18 in the study) to assess the tunability of its electrophilicity. nih.gov Such analyses are foundational for understanding the molecule's reactivity. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap suggests higher reactivity.
While specific energy values for this compound are not detailed in the available literature, the context of the research it was included in—analyzing electrophilic warheads—implies that the electronic structure is conducive to covalent bond formation with nucleophiles. nih.gov The vinyl group attached to the thiazole (B1198619) ring is expected to influence the electronic distribution and the energies of the frontier orbitals.
Table 1: Conceptual Framework of HOMO/LUMO Analysis
| Parameter | Significance in Reactivity Prediction |
| HOMO Energy | Indicates the propensity of a molecule to donate electrons. Higher energy levels suggest greater nucleophilicity. |
| LUMO Energy | Indicates the propensity of a molecule to accept electrons. Lower energy levels suggest greater electrophilicity. |
| HOMO-LUMO Gap | Represents the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. |
To quantify the electrophilic nature of this compound, computational methods can be used to calculate various reactivity indices. One such method mentioned in the study is the use of Fukui functions. nih.gov The Fukui function identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound and its analogs, these calculations confirmed high electrophilicity at the 2-position of the thiazole ring and at the terminal position of the vinyl group. nih.gov This information is crucial for predicting the site of covalent modification in biological targets. nih.gov
Table 2: Key Reactivity Indices and Their Implications
| Index | Definition | Implication for this compound |
| Electrophilicity Index (ω) | A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. | A higher value would indicate a stronger electrophilic character, making it a good candidate for covalent inhibition. |
| Nucleophilicity Index (N) | A measure of the affinity of a molecule to donate electrons. | A lower value would be expected, consistent with its role as an electrophilic warhead. |
| Fukui Function (f(r)) | Indicates the change in electron density at a point r when the number of electrons in the system changes. | Analysis has shown high electrophilicity at the 2-position of the thiazole and the terminal vinyl carbon. nih.gov |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is instrumental in understanding the step-by-step process of a chemical reaction. For this compound, DFT calculations were used to estimate the adduct formation and transition state energies for its reaction with methyl thiol. nih.gov This reaction serves as a model for the covalent interaction with the thiol group of cysteine residues in proteins. nih.gov By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed, providing insights into the reaction's feasibility and kinetics. The study demonstrated that such heterocycles can undergo thiol addition, which appears to be a prerequisite for their observed biological activity. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for mechanistic insights)
While specific molecular docking or dynamics simulation data for this compound itself is not available in the reviewed literature, the study it was part of provides significant mechanistic insights through its broader context. The research aimed to develop covalent inhibitors targeting specific proteins, with a notable target being Glutathione Peroxidase 4 (GPX4). nih.gov GPX4 is a key enzyme in preventing a form of regulated cell death called ferroptosis. nih.gov
The electrophilic nature of this compound, as established by DFT calculations, makes it a candidate for covalently modifying a selenocysteine (B57510) residue in the active site of GPX4. nih.gov The computational work, by confirming its ability to react with thiols, supports the hypothesis that its biological effects are mediated through covalent target engagement. nih.gov Chemoproteomic analysis in the same study identified several potential protein targets, with GPX4 being prominent. nih.gov This provides a clear direction for future molecular docking and dynamics simulations to visualize the binding pose and understand the stability of the covalent adduct within the GPX4 active site. Such simulations would be invaluable for rational drug design, helping to optimize the potency and selectivity of this class of compounds.
Advanced Applications in Chemical Science and Chemical Biology
Role as a Versatile Synthetic Building Block and Intermediate
The structural features of ethyl 2-vinylthiazole-4-carboxylate, namely the reactive vinyl group and the modifiable ester functionality, position it as a valuable intermediate in organic synthesis.
In the Construction of Complex Polyheterocyclic Architectures
The vinyl group of this compound serves as a dienophile or a Michael acceptor, enabling its participation in various cycloaddition and conjugate addition reactions. This reactivity is instrumental in the construction of more complex polyheterocyclic systems. For instance, the vinyl group can readily undergo Diels-Alder reactions with suitable dienes to form fused bicyclic or polycyclic frameworks containing the thiazole (B1198619) moiety. The resulting structures can be further elaborated, leading to novel scaffolds with potential biological activities. The general principle of using functionalized thiazoles as precursors for complex heterocyclic systems is a well-established strategy in medicinal chemistry.
As a Precursor to Structurally Diverse Thiazole Derivatives
This compound is a valuable starting material for the synthesis of a wide array of substituted thiazole derivatives. The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups through standard coupling reactions. mdpi.com This allows for the introduction of various substituents to modulate the physicochemical properties and biological activity of the resulting molecules.
Furthermore, the vinyl group can be subjected to a variety of chemical transformations. For example, it can be oxidized to an epoxide or a diol, reduced to an ethyl group, or undergo hydrohalogenation to introduce a haloethyl substituent. These transformations provide access to a diverse range of 2-substituted thiazole-4-carboxylates, expanding the chemical space for drug discovery and other applications. The synthesis of various thiazole derivatives from functionalized precursors like ethyl 2-aminothiazole-4-carboxylate highlights the synthetic utility of such scaffolds. mdpi.comresearchgate.netcbijournal.com
Development and Utility of Chemical Probes and Research Tools
The electrophilic nature of the vinyl group in this compound makes it a suitable candidate for the design of covalent chemical probes.
Design and Application of Covalent Inhibitors for Target Engagement Studies
The vinyl group can act as a Michael acceptor, capable of forming a covalent bond with nucleophilic residues (such as cysteine or histidine) in the active site of a target protein. nih.govnih.gov This irreversible binding can lead to potent and specific inhibition of enzyme activity. The design of such covalent inhibitors often involves a "warhead" (the reactive electrophile) attached to a scaffold that provides selectivity for the target protein. nih.govnih.gov this compound can serve as a scaffold, with the vinyl group acting as the warhead. The thiazole ring and the ester group can be modified to optimize binding affinity and selectivity for a particular biological target. The use of vinyl sulfones as covalent warheads has been documented, and a similar reactivity can be expected from a vinylthiazole derivative. nih.govelifesciences.org
Integration into Fluorescent or Optically Active Conjugated Systems
The thiazole ring is a component of many fluorescent and conjugated systems. While there is no direct evidence in the provided search results for the integration of this compound into such systems, its structure suggests potential in this area. The vinyl group can extend the π-conjugation of the thiazole ring, which could influence its photophysical properties. By coupling the molecule with known fluorophores or incorporating it into larger conjugated polymers, it may be possible to develop novel fluorescent probes or optically active materials. The development of conjugated polymers from 2-aminothiazole-4-carboxylate derivatives for use in organic photodetectors demonstrates the potential of thiazole-based compounds in this field. researchgate.net
Contributions to Materials Science
Incorporation into Conjugated Polymers for Electronic or Optical Properties
The integration of thiazole moieties into conjugated polymer backbones is a strategy of significant interest for tuning their electronic and optical characteristics. While direct polymerization studies of this compound are not extensively documented in publicly available literature, the properties of analogous thiazole-containing polymers provide a strong indication of its potential in this domain.
Conjugated polymers containing thiazole units are investigated for their utility in electronic devices due to the electron-deficient nature of the thiazole ring, which can facilitate electron transport. The vinyl group on this compound offers a reactive site for polymerization, enabling its incorporation as a monomer into a larger polymer chain. The resulting polymer would possess a π-conjugated system extending along its backbone, a fundamental requirement for electronic conductivity.
Research into related compounds, such as those derived from 2-aminothiazole-4-carboxylate, has led to the development of novel conjugated polymers for high-performance organic photodetectors (OPDs). researchgate.net These polymers, incorporating electron-withdrawing building blocks based on the thiazole-4-carboxylate structure, have demonstrated promising responsivity and high specific detectivity, particularly in the near-infrared region. researchgate.net The electronic properties of such polymers, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for their performance in electronic devices. For instance, the HOMO energy levels of certain DTP-based conjugated polymers containing alkylthiazole units have been determined to be around -4.9 to -5.0 eV, which is suitable for efficient charge transfer with common dopants. chemspider.com
The presence of the ethyl carboxylate group is also significant. It acts as an electron-withdrawing group, which can lower both the HOMO and LUMO energy levels of the resulting polymer. This modulation of frontier orbital energies is a key strategy in designing materials for specific electronic applications, such as n-type semiconductors in organic field-effect transistors (OFETs) or as acceptor materials in organic solar cells.
Table 1: Electronic Properties of Related Thiazole-Based Conjugated Polymers This table presents data for related polymers to infer the potential properties of polymers derived from this compound.
| Polymer System | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Application Context | Reference |
| PDTz (DTP-based polymer with Tz) | -4.9 | Not Specified | Thermoelectric Doping | chemspider.com |
| PDTTz (DTP-based polymer with TTz) | -5.0 | Not Specified | Thermoelectric Doping | chemspider.com |
| Polymers from 2-aminothiazole-4-carboxylate Schiff base | Not Specified | Not Specified | Organic Photodetectors | researchgate.net |
Evaluation as Components in Anti-Corrosion Systems: Mechanistic Aspects of Surface Adsorption
Heterocyclic compounds containing nitrogen and sulfur atoms are well-established as effective corrosion inhibitors for various metals and alloys. The thiazole nucleus, present in this compound, is of particular interest due to the presence of these heteroatoms and the aromatic π-system, which can interact strongly with metallic surfaces.
The primary mechanism of corrosion inhibition by such organic molecules involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between charged molecules and the metal surface, and chemisorption, which involves the formation of coordinate bonds through electron sharing between the inhibitor molecule and the vacant d-orbitals of the metal.
Studies on the closely related compound, Ethyl-2-aminothiazole-4-carboxylate, have demonstrated its effectiveness as a corrosion inhibitor for copper in acidic media. ekb.egsigmaaldrich.com The inhibition is attributed to the formation of a protective film on the metal surface. ekb.eg The presence of nitrogen, sulfur, and oxygen atoms, along with the thiazole ring, plays a crucial role in the adsorption process, indicating it is an excellent inhibitor. ekb.egsigmaaldrich.com The efficiency of such inhibitors often increases with concentration. For Ethyl-2-aminothiazole-4-carboxylate, an increase in concentration leads to a reduction in the corrosion current density and an improvement in inhibition efficiency. ekb.egsigmaaldrich.com
The adsorption mechanism is influenced by the electronic structure of the inhibitor. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to correlate molecular properties with inhibition efficiency. dntb.gov.uaresearchgate.netresearchgate.netbohrium.com Parameters like the energy of the HOMO (EHOMO) and LUMO (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment are important. A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a low ELUMO suggests a higher capacity to accept electrons from the metal. The formation of these donor-acceptor interactions facilitates strong chemisorption. researchgate.net
For thiazole derivatives, the lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, are the primary sites for electron donation to the metal surface, leading to the formation of a stable, coordinated protective layer. researchgate.net The adsorption process is also supported by thermodynamic parameters. The negative value of the standard free energy of adsorption (ΔG°ads) indicates a spontaneous adsorption process. Values around -20 kJ/mol or less are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. mdpi.com
Table 2: Research Findings on Corrosion Inhibition by Related Thiazole Carboxylates
| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Key Mechanistic Findings | Inhibition Efficiency (%) | Reference |
| Ethyl-2-aminothiazole-4-carboxylate | Copper | 1M HCl | Adsorption via N, S, and O atoms; formation of a protective film. | Increases with concentration. | ekb.egsigmaaldrich.com |
| Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) | AA6061 Alloy | 0.05 M HCl | Chemisorption on the metal surface; mixed-type inhibitor. | 92.74 (at 100 ppm, 333 K) | researchgate.net |
| (E)-methyl 5-(4-chlorophenyl)-2-(aryldiazenyl)thiazole-4-carboxylates | Mild Steel | 1.0 M HCl | Adsorption follows Langmuir isotherm; acts as a mixed-type inhibitor. | >90 (at 5 x 10⁻⁴ M) | researchgate.net |
These findings strongly suggest that this compound would exhibit similar or related anti-corrosion properties, with its vinyl group offering a potential site for polymerization to form a more robust, polymeric protective coating on metal surfaces.
Investigations into Biological Activities: Mechanistic Insights
Molecular Mechanisms of Cellular Pathway Modulation
The ability of small molecules to influence cellular behavior is fundamentally linked to their capacity to modulate intricate intracellular signaling pathways. Research into ethyl thiazole-4-carboxylate derivatives has revealed their potential to impact critical cellular processes, including pluripotency and regulated cell death, through specific molecular mechanisms.
Induction of Specific Gene Expression (e.g., Oct3/4)
The transcription factor Octamer-binding transcription factor 4 (Oct3/4) is a cornerstone of pluripotency, playing a pivotal role in maintaining the self-renewal capacity of embryonic stem cells and in the generation of induced pluripotent stem cells (iPSCs). nih.gov Chemical induction of Oct3/4 gene expression represents a promising strategy for advancing regenerative medicine.
In this context, a derivative of ethyl thiazole-4-carboxylate, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (often referred to as O4I2), has been identified as a potent inducer of Oct3/4 expression. nih.gov A cell-based high-throughput screening campaign led to the discovery of this lead compound, which demonstrated significant activity in enhancing the expression of this master pluripotency gene. nih.gov Further chemical exploration of this scaffold has yielded derivatives with even greater efficacy in Oct3/4 induction, highlighting the potential of this chemical class in the development of small molecules for iPSC generation. nih.gov
Table 1: Activity of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its Derivatives in Inducing Oct3/4 Expression
| Compound | Structure | Activity | Reference |
| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) | Potent inducer of Oct3/4 expression | nih.gov | |
| O4I2 Derivatives | Modified at various positions | Increased activity towards Oct3/4 induction | nih.gov |
Induction of Regulated Cell Death Pathways (e.g., Ferroptosis)
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inducing ferroptosis has emerged as a potential therapeutic strategy for cancer. nih.gov Recent studies have implicated the STAT3/Nrf2/GPx4 signaling pathway in the regulation of ferroptosis, where Glutathione Peroxidase 4 (GPX4) is a key enzyme that protects cells from this death pathway. nih.gov
While direct studies on ethyl 2-vinylthiazole-4-carboxylate are not available, research on related thiazole-containing compounds has demonstrated their potential as ferroptosis inducers. For instance, a novel and highly selective ferroptosis inducer targeting GPX4 incorporates a 2-ethynylthiazole-4-carboxamide (B13950179) warhead. nih.gov This suggests that the thiazole-4-carboxylate core can be functionalized to target key components of the ferroptosis pathway. The mechanism involves the inhibition of GPX4, leading to an accumulation of lipid reactive oxygen species and subsequent cell death. nih.govnih.gov
Molecular Basis of Enzyme or Receptor Binding and Modulation
The therapeutic or investigative potential of a small molecule is often determined by its ability to bind to and modulate the function of specific enzymes or receptors. Thiazole (B1198619) derivatives have been explored as modulators of various protein targets.
Insights into Kinase Inhibition Mechanisms (as chemical probes)
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. nih.gov The aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.gov
Though specific data on this compound as a kinase inhibitor is limited, structure-activity relationship studies of related thiazole derivatives provide valuable insights. For example, various aminothiazole derivatives have been developed as potent and selective inhibitors of kinases such as Aurora kinases and GSK3β. nih.gov The mechanism of inhibition is often competitive with ATP, the primary phosphate (B84403) donor in kinase-catalyzed reactions. nih.gov The thiazole ring typically serves as a scaffold to orient substituents that interact with specific residues in the ATP-binding pocket of the target kinase.
Potentiation of Specific Receptor Activities (e.g., GABAA receptor)
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic and sedative drugs. elifesciences.org Certain thiazole derivatives have been shown to modulate GABAA receptor activity.
For example, 2-(4-methyl-thiazol-5-yl) ethyl nitrate (B79036) maleate (B1232345) (NMZM), a derivative of clomethiazole, potentiates the response of GABAA receptors to GABA. nih.gov This potentiation is more significant at lower concentrations of GABA. nih.gov Mechanistic studies suggest that NMZM may bind to the same site as the anesthetic etomidate, indicating a specific allosteric modulation mechanism. nih.gov This highlights the potential for the thiazole core to be incorporated into molecules that can fine-tune the activity of important neurotransmitter receptors.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation in Biological Systems
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds.
For thiazole derivatives, SAR studies have revealed key structural features that govern their activity. In the context of antimicrobial activity, for instance, the nature of the substituent on the thiazole ring and at other positions can dramatically influence potency. cbijournal.comijper.org Studies on ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives have shown that electron-withdrawing groups on the phenyl ring increase antimicrobial activity, while electron-donating groups decrease it. cbijournal.com
As of the latest available research, there are no scientific publications detailing the application of This compound in the in vitro cellular models of SH-SY5Y neuroblastoma cells, HCT-116 cells, or HeLa cells.
Consequently, information regarding its mechanistic insights and detailed research findings within these specific cell lines is not available in the current scientific literature. Further research is required to investigate the potential biological activities and mechanisms of action of this compound in these and other cellular models.
Future Research Directions and Perspectives for Ethyl 2 Vinylthiazole 4 Carboxylate
Exploration of Uncharted Synthetic Pathways and Novel Derivatizations
The future of Ethyl 2-vinylthiazole-4-carboxylate chemistry is intrinsically linked to the development of efficient and scalable synthetic routes and the subsequent derivatization of its core structure.
Synthetic Pathways: Current synthetic strategies for similar heterocyclic systems, such as 2-aminothiazoles and 2-methylthiazoles, often involve the Hantzsch thiazole (B1198619) synthesis or variations thereof, typically by reacting a thioamide with an α-haloketone or ester. researchgate.netgoogle.com Future research could focus on adapting these methods for the introduction of a vinyl group. For instance, using a vinyl-substituted thioamide in a condensation reaction with ethyl bromopyruvate could provide a direct route. Alternatively, post-synthetic modification of a pre-formed thiazole ring, such as Stille or Suzuki cross-coupling of a 2-halothiazole precursor with a vinyl organometallic reagent, presents a viable, albeit less atom-economical, pathway. A key research goal would be to develop a one-pot synthesis, analogous to methods described for similar oxazole (B20620) systems, to improve efficiency and yield. researchgate.net
Novel Derivatizations: The true potential of this compound lies in its capacity for diverse derivatization. The vinyl group and the ethyl ester are primary handles for chemical modification.
Vinyl Group Modifications: The vinyl moiety is ripe for a multitude of transformations. Its conjugation with the thiazole ring suggests it can participate in reactions such as Heck coupling, Michael additions, and various cycloadditions (e.g., Diels-Alder). researchgate.net It can also serve as a monomer for polymerization, leading to novel functional polymers with a heterocyclic backbone.
Ester Group Modifications: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid becomes a gateway for numerous other derivatives, including amides, acid chlorides, and other esters, by coupling with a wide array of amines, alcohols, or other nucleophiles. This is a common strategy used in the synthesis of pharmacologically active molecules. google.com
The following table outlines potential derivatization strategies and the resulting novel compound classes.
Table 1: Potential Derivatization Pathways for this compound
| Functional Group | Reaction Type | Reagents/Conditions | Potential Derivative Class |
|---|---|---|---|
| Vinyl Group | Heck Coupling | Aryl halide, Pd catalyst, Base | 2-(Styryl)thiazole derivatives |
| Vinyl Group | Michael Addition | Nucleophiles (e.g., thiols, amines) | 2-(2-functionalized ethyl)thiazole derivatives |
| Vinyl Group | Radical Polymerization | AIBN or other radical initiators | Poly(2-vinylthiazole-4-carboxylate) |
| Vinyl Group | Dihydroxylation | OsO₄, NMO | 2-(1,2-dihydroxyethyl)thiazole derivatives |
| Ethyl Ester | Hydrolysis | NaOH or LiOH, then H₃O⁺ | 2-Vinylthiazole-4-carboxylic acid |
| Ethyl Ester | Amidation | Amine, Coupling agent (e.g., HATU) | 2-Vinylthiazole-4-carboxamides |
Discovery of Unprecedented Reactivity and Mechanistic Phenomena
A deeper investigation into the fundamental reactivity of this compound could reveal unprecedented chemical behaviors. The electronic interplay between the electron-deficient thiazole ring, the π-system of the vinyl group, and the electron-withdrawing ester function is of central mechanistic interest.
Future research should aim to quantify the electronic influence of the thiazole-4-carboxylate moiety on the vinyl group. For example, it is crucial to determine whether the vinyl group acts primarily as a Michael acceptor or as a diene/dienophile in cycloaddition reactions. Mechanistic studies, employing kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, could elucidate the pathways of these transformations. The reactivity of analogous vinyl-substituted oxazoles in conjugate additions and cross-coupling reactions suggests that the thiazole counterpart would exhibit rich and versatile reactivity. researchgate.net Furthermore, exploring metal-catalyzed reactions beyond palladium, such as those involving ruthenium, rhodium, or copper, could unlock novel and selective transformations of the vinyl group. researchgate.net
Expansion into Novel Chemical Probe and Tool Development
The thiazole scaffold is a privileged structure in medicinal chemistry and drug discovery. orgsyn.orgnih.gov For instance, derivatives of ethyl 2-aminothiazole-4-carboxylate have been identified as potent inducers of the transcription factor Oct3/4, which is crucial for generating induced pluripotent stem cells (iPSCs). nih.gov This highlights the potential of the thiazole-4-carboxylate core to interact with biological systems.
The vinyl group on this compound offers a unique opportunity to develop this core into sophisticated chemical probes and tools. The vinyl moiety can act as a reactive handle for covalent modification of biological targets (e.g., cysteine or histidine residues in proteins) or for "click" chemistry applications after suitable functionalization. This could enable the development of:
Activity-Based Probes: To identify and study enzymes or proteins that interact with the thiazole scaffold.
Photoaffinity Labels: By incorporating a photolabile group alongside the vinyl reactive handle.
Fluorescent Probes: By conjugating a fluorophore to the molecule via the carboxylic acid or a transformed vinyl group, allowing for visualization of its cellular uptake and distribution.
The development of such tools could be instrumental in elucidating the mechanism of action of thiazole-based bioactive compounds and in the broader field of chemical biology.
Advancements in Computational Modeling and Predictive Studies
Computational chemistry provides a powerful, non-empirical lens through which to predict and understand the properties of this compound before engaging in extensive lab work. Density Functional Theory (DFT) studies, which have been successfully applied to similar thiazole structures, can be a cornerstone of future research. researchgate.net
Key areas for computational investigation include:
Structural and Electronic Properties: Calculating the optimal geometry, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to predict sites of reactivity.
Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for proposed synthetic transformations and derivatizations to predict feasibility, regioselectivity, and stereoselectivity.
Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the parent compound and its novel derivatives.
Docking Studies: Simulating the interaction of this compound and its derivatives with protein active sites to predict potential biological targets and guide the design of new bioactive molecules. researchgate.net
The following table summarizes key parameters that could be investigated through computational modeling.
Table 2: Proposed Computational Studies on this compound
| Computational Method | Property/Parameter to be Studied | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electrostatic potential | Predict reactivity and sites for electrophilic/nucleophilic attack |
| Transition State Theory | Activation energies for cycloaddition reactions | Elucidate reaction mechanisms and predict product formation |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies | Predict UV-Visible absorption spectra |
Synergizing these computational predictions with empirical laboratory research will accelerate the exploration of this compound's chemistry and unlock its full potential in a variety of scientific fields.
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-vinylthiazole-4-carboxylate, and how can reaction conditions be optimized?
this compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting thiosemicarbazide derivatives with α,β-unsaturated esters under basic conditions (e.g., sodium hydroxide in ethanol) . For example, ethyl 2-bromoacetate may serve as a starting material, with the vinyl group introduced through Wittig or Heck coupling reactions. Optimization includes controlling temperature (reflux at 80–100°C), solvent polarity, and stoichiometric ratios to minimize side products. TLC monitoring and column chromatography are critical for purification .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : H and C NMR identify vinyl protons (δ 5.0–6.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Software like SHELXL refines hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 212.05) .
Q. What are the standard protocols for assessing the compound’s stability under laboratory conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
- HPLC monitoring : Track degradation in solution (e.g., in DMSO or ethanol) under varying pH and light exposure .
- Storage recommendations : Refrigerate at 2–8°C in inert atmospheres to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Electron density distribution : Identify nucleophilic (vinyl group) and electrophilic (thiazole ring) sites .
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., ΔE ≈ 4.5 eV suggests moderate kinetic stability) .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies in ethanol or water .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Discrepancies in bioactivity (e.g., antimicrobial IC values) arise from substituent effects. Systematic approaches include:
- Comparative SAR tables :
| Derivative | Substituent | Activity (IC) | Reference |
|---|---|---|---|
| This compound | Vinyl | Pending | – |
| Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate | Hydroxyphenyl | 7.50 µM (Anticancer) | |
| Ethyl 2-aminothiazole-4-carboxylate | Amino | 15.2 µM (Antimicrobial) |
Q. How does the vinyl group influence regioselectivity in electrophilic substitution reactions?
The electron-donating vinyl group directs electrophiles to the 5-position of the thiazole ring. Experimental validation:
Q. What crystallographic challenges arise when analyzing this compound derivatives?
Common issues include:
- Disorder in vinyl groups : Refinement with SHELXL’s PART instruction resolves occupancy ambiguities .
- Twisted conformations : Dihedral angles between thiazole and substituents (e.g., 84.59° in biphenyl derivatives) require restraints .
- Hydrogen bonding : Intermolecular N–H⋯O bonds stabilize crystal lattices but complicate phase identification .
Q. How are computational and experimental data reconciled in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
